N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide
Description
N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide is a sulfonamide-derived indole compound characterized by a cyclopentyl group, a 3,4-dimethylbenzenesulfonyl substituent, and a partially saturated indole core. The compound’s synthesis likely involves palladium-mediated coupling strategies, as evidenced by analogous procedures for related indole-sulfonamide derivatives (e.g., N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide) . Structural determination of such compounds often employs X-ray crystallography tools like the SHELX software suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
N-cyclopentyl-1-(3,4-dimethylphenyl)sulfonyl-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S2/c1-15-7-8-20(13-16(15)2)29(26,27)23-12-11-17-14-19(9-10-21(17)23)28(24,25)22-18-5-3-4-6-18/h7-10,13-14,18,22H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAHZDKTVYODDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, including the formation of the indole ring, sulfonylation, and cyclopentylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques is crucial to monitor the reaction progress and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between the target compound and analogs:
Key Findings and Implications
The 3,4-dimethylbenzenesulfonyl moiety could increase metabolic stability relative to simpler sulfonamides, as electron-donating methyl groups may reduce oxidative degradation . SU11274’s piperazinyl-carbonyl group contributes to its c-Met kinase inhibitory activity by facilitating hydrogen bonding with the ATP-binding pocket . The absence of this group in the target compound suggests a divergent therapeutic target.
Synthetic Accessibility :
- The target compound’s synthesis likely mirrors methods for analogous indole-sulfonamides, employing Pd-mediated cross-coupling under mild conditions (room temperature, nitrogen atmosphere) . This contrasts with SU11274’s synthesis, which may require more complex steps to introduce the piperazinyl group.
Structural Rigidity :
- The dihydroindole core in the target compound introduces conformational rigidity compared to SU11274’s fully aromatic indole. This could restrict binding to flexible enzyme active sites but enhance selectivity for specific targets .
Hypothesized Pharmacological Profile
Its dimethylbenzenesulfonyl group may favor interactions with hydrophobic enzyme pockets, a feature exploited in sulfonamide-based inhibitors (e.g., carbonic anhydrase inhibitors) .
Biological Activity
N-cyclopentyl-1-(3,4-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications supported by recent research findings.
Compound Overview
This compound belongs to the sulfonamide class and is characterized by a cyclopentyl group, a dimethylbenzenesulfonyl group, and an indole ring. Its unique structure contributes to its biological activity, particularly in medicinal applications.
The synthesis of this compound typically involves several steps:
- Formation of the Indole Ring : The indole core can be synthesized through methods such as Fischer indole synthesis.
- Sulfonylation : The indole is sulfonylated using dimethylbenzenesulfonyl chloride.
- Cyclopentylation : The cyclopentyl group is introduced under specific reaction conditions.
Reaction Conditions
These reactions often require strong acids or bases and specific catalysts to achieve high yields and purity. The compound can undergo various chemical transformations, including oxidation and reduction, leading to different derivatives with potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may inhibit enzymes or receptors involved in inflammatory pathways or microbial resistance.
Antimicrobial and Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial and anti-inflammatory activities:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications in the sulfonamide moiety enhance efficacy against pathogens.
- Anti-inflammatory Activity : Similar compounds have been found to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. This inhibition could lead to reduced pain and swelling in inflammatory diseases.
Research Findings
Recent studies have evaluated the biological activity of this compound through various assays:
Case Studies
- In Vivo Studies : In animal models, derivatives similar to this compound have demonstrated reduced inflammatory responses when administered during induced inflammation.
- Clinical Trials : Some related compounds are currently undergoing clinical trials for their efficacy in treating conditions like rheumatoid arthritis and osteoarthritis due to their anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
